molecular formula C5H8BrNO4 B14447775 N-Bromo-L-glutamic acid CAS No. 76780-16-0

N-Bromo-L-glutamic acid

Cat. No.: B14447775
CAS No.: 76780-16-0
M. Wt: 226.03 g/mol
InChI Key: LDJMFNCTIAGUDA-VKHMYHEASA-N
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Description

N-Bromo-L-glutamic acid is a brominated derivative of L-glutamic acid, synthesized via bromination of N-phthaloyl-L-glutamic acid followed by methanolysis. This reaction produces a 2:1 mixture of threo- (2S,4S) and erythro- (2S,4R) diastereoisomers, which are separated through preferential lactonization of the threo isomer and differential solubility of the erythro isomer in water . The bromine atom at the nitrogen position enhances its reactivity, making it valuable as a brominating agent or chiral intermediate in organic synthesis. Its molecular formula is C₅H₈BrNO₄, with a molecular weight of ~226.03 g/mol (calculated from L-glutamic acid’s molecular weight + Br substitution).

Properties

CAS No.

76780-16-0

Molecular Formula

C5H8BrNO4

Molecular Weight

226.03 g/mol

IUPAC Name

(2S)-2-(bromoamino)pentanedioic acid

InChI

InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

LDJMFNCTIAGUDA-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NBr

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of brominated derivatives with higher oxidation states.

    Substitution: Formation of substituted glutamic acid derivatives.

    Reduction: Reversion to L-glutamic acid.

Scientific Research Applications

N-Bromo-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.

    Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Bromo-L-glutamic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights key structural and functional differences between N-Bromo-L-glutamic acid and related glutamic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group/Modification Key Properties/Applications
This compound Not available C₅H₈BrNO₄ ~226.03 Bromine at N-position Bromination reactions, chiral synthesis
L-Glutamic acid 56-86-0 C₅H₉NO₄ 147.13 Amino, α/γ-carboxylic acids Neurotransmitter, food additive
N-Acetyl-L-glutamic acid 1188-37-0 C₇H₁₁NO₅ 189.17 Acetyl at N-position Enzyme studies, protein modification
Monosodium L-glutamate 142-47-2 C₅H₈NNaO₄ 169.11 Sodium salt at γ-carboxylate Flavor enhancer (umami taste)
L-Glutamic acid hydrochloride 138-15-8 C₅H₁₀ClNO₄ 183.59 Hydrochloride salt Pharmaceutical solubility enhancement
DL-Glutamic acid 617-65-2 C₅H₉NO₄ 147.13 Racemic mixture (D/L) Chirality studies, reference standard
L-Glutamic acid 5-methyl ester 1499-55-4 C₆H₁₁NO₄ 161.16 Methyl ester at γ-carboxylate Prodrug design, esterase substrates
Key Observations:
  • Reactivity : The bromine atom in this compound confers electrophilic character, unlike the acetyl group in N-Acetyl-L-glutamic acid, which serves as a protecting group.
  • Solubility: Monosodium L-glutamate and L-glutamic acid hydrochloride exhibit high water solubility due to ionic properties, whereas this compound’s solubility depends on stereochemistry (erythro isomer is more water-soluble) .
  • Stereochemical Complexity : this compound’s diastereomers require specialized separation techniques (e.g., lactonization), contrasting with DL-glutamic acid’s racemic resolution methods .

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